molecular formula C11H12N2O2 B8748020 ethyl 1'H-[1,3'-bipyrrole]-2'-carboxylate

ethyl 1'H-[1,3'-bipyrrole]-2'-carboxylate

Cat. No.: B8748020
M. Wt: 204.22 g/mol
InChI Key: VXQCQRAKCCPGQL-UHFFFAOYSA-N
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Description

Ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate is a heterocyclic compound that belongs to the family of bipyrroles. Bipyrroles are known for their unique structural properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The compound consists of two pyrrole rings connected by a single bond, with an ethyl ester group attached to one of the pyrrole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate can be achieved through several methods. One common approach involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method is advantageous due to its operational simplicity and the availability of starting materials. The reaction typically requires the presence of a base, such as sodium t-amylate, and is carried out under mild conditions.

Another method involves the Horner-Wadsworth-Emmons reaction, where an α,β-unsaturated ester is synthesized from aromatic or aliphatic aldehydes and subsequently reacted with TosMIC in the presence of a base

Industrial Production Methods

Industrial production of ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrogenated bipyrroles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated bipyrroles. Substitution reactions can introduce various functional groups, leading to a wide range of substituted bipyrrole derivatives.

Scientific Research Applications

Ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bipyrrole structure allows it to bind to specific sites on target molecules, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate can be compared with other bipyrrole derivatives, such as:

The uniqueness of ethyl 1’H-[1,3’-bipyrrole]-2’-carboxylate lies in its specific ester group and bipyrrole structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 3-pyrrol-1-yl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-9(5-6-12-10)13-7-3-4-8-13/h3-8,12H,2H2,1H3

InChI Key

VXQCQRAKCCPGQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)N2C=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,5-dimethoxytetrahydrofuran (b) (1.6 mL, 12.4 mmol, 1.3 equiv) and PPTS (3.2 g, 12.4 mmol, 1.3 equiv) in 1,4-dioxane (20 mL) at 50° C., a solution of aminopyrrole (a) (1.47 g, 9.55 mmol, 1.0 eq.) in 1,4-dioxane (6 mL) was added slowly. The resulting mixture was brought to reflux and stirred for 1 h. The reaction mixture was then concentrated, dissolved in EtOAc (50 mL) and dried over anhydrous MgSO4. The crude product was purified by flash column chromatography (10% EtOAc in Hexane) to give (c) as a yellow solid (1.036 g, 53% yield). 1H NMR (400 MHz, CDCl3) δ 8.99 (s, 1H), 7.04-7.01 (m, 2H), 6.89 (t, J=3.1 Hz, 1H), 6.29 (t, J=2.9 Hz, 1H), 6.27-6.24 (m, 2H), 4.28 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Yield
53%

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